

Spectroscopic Data for Toddalosin: A Technical Overview

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Compound of Interest

Compound Name: Toddalosin

Cat. No.: B8261245

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This technical guide addresses the available spectroscopic data for **Toddalosin**, a biscoumarin isolated from the plant *Toddalia asiatica* (L.) Lam. While a complete dataset comprising Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has been identified in the scientific literature, access to the full experimental details and raw data is currently limited. This document summarizes the available information and provides the key scientific reference for further investigation.

Introduction to Toddalosin

Toddalosin is a naturally occurring biscoumarin, a class of compounds known for their diverse biological activities. It has been isolated from *Toddalia asiatica*, a plant used in traditional medicine. The molecular formula for **Toddalosin** is reported as $C_{32}H_{34}O_9$.

Spectroscopic Data Summary

The primary source of spectroscopic information for **Toddalosin** is a publication in the Chemical & Pharmaceutical Bulletin. While the full text containing the detailed spectra and experimental conditions is not broadly accessible, the publication confirms the structural elucidation of **Toddalosin**, which would have necessitated the use of NMR and MS techniques.

At present, specific, quantitative NMR and MS data for **Toddalosin** from the primary literature could not be retrieved. The following tables are placeholders that would be populated upon

successful acquisition of the full dataset from the cited publication.

NMR Spectroscopic Data (Anticipated)

NMR spectroscopy is essential for determining the chemical structure of organic molecules. For a molecule like **Toddalosin**, both ^1H (proton) and ^{13}C (carbon) NMR data would be crucial for its characterization.

Table 1: Anticipated ^1H NMR Data for **Toddalosin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				

Table 2: Anticipated ^{13}C NMR Data for **Toddalosin**

Chemical Shift (δ) ppm	Carbon Type	Assignment
Data not available		

Mass Spectrometry (MS) Data (Anticipated)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 3: Anticipated Mass Spectrometry Data for **Toddalosin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Ion Type	Molecular Formula
Data not available	$\text{C}_{32}\text{H}_{34}\text{O}_9$		

Experimental Protocols (Anticipated)

Detailed experimental protocols are critical for the replication and verification of scientific findings. The original publication on **Toddalosin** would be expected to contain the following methodological details.

NMR Spectroscopy

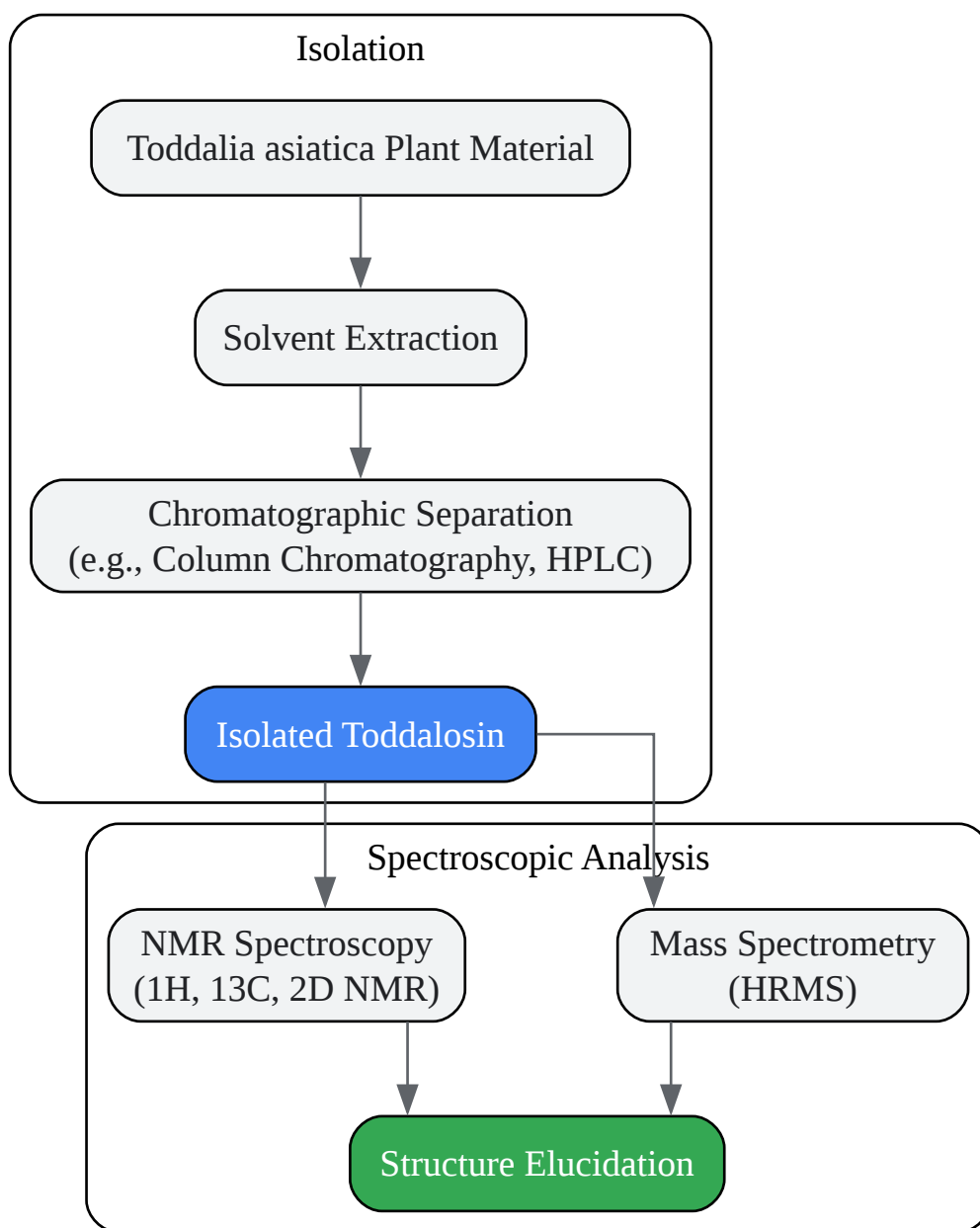
- **Instrumentation:** Manufacturer and model of the NMR spectrometer, and the field strength (e.g., 400 MHz, 600 MHz).
- **Sample Preparation:** The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) and the sample concentration.
- **Acquisition Parameters:** Details of the pulse sequences used for ¹H, ¹³C, and any 2D NMR experiments (e.g., COSY, HSQC, HMBC), including spectral width, acquisition time, and number of scans.
- **Data Processing:** The software used for processing the NMR data and any specific processing parameters applied.

Mass Spectrometry

- **Instrumentation:** Manufacturer and model of the mass spectrometer (e.g., Q-TOF, Orbitrap).
- **Ionization Source:** The type of ionization used (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
- **Scan Mode:** Whether the data was acquired in full scan mode, or if tandem MS (MS/MS) was performed for fragmentation analysis.
- **Data Analysis:** Software used for data acquisition and analysis.

Logical Workflow for Spectroscopic Analysis

The general workflow for the isolation and spectroscopic characterization of a natural product like **Toddalosin** is outlined below.



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Caption: Workflow for the isolation and structural elucidation of **Toddalosin**.

Conclusion and Recommendation

The definitive source for the complete spectroscopic data and experimental protocols for **Toddalosin** is the following scientific publication:

Ishii, H., Kobayashi, J., Yamaguchi, K., & Ishikawa, T. (1993). **Toddalosin**, a New Biscoumarin, from *Toddalia asiatica* (L.) LAM. (*T. aculeata* PERS.). *Chemical & Pharmaceutical Bulletin*, 41(9), 1655-1656.

Researchers requiring the detailed NMR and MS data for **Toddalosin** are strongly encouraged to obtain the full text of this article. At present, this primary source material is not available through open-access channels, and direct access to the journal is recommended for a comprehensive understanding of the spectroscopic properties of this compound.

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